![molecular formula C13H15N3 B180588 7-苄基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪 CAS No. 165894-09-7](/img/structure/B180588.png)

7-苄基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

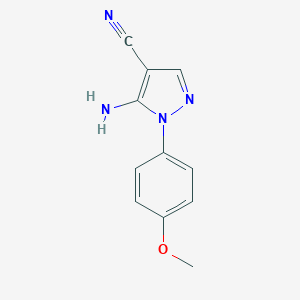

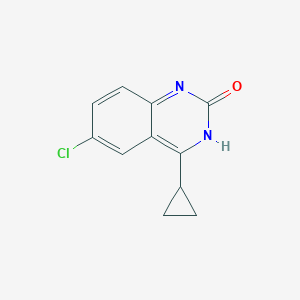

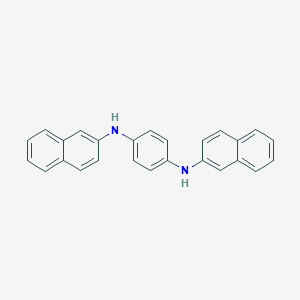

“7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine” is a chemical compound with the molecular formula C13H15N3 . It is a derivative of the tetrahydroimidazo[1,5-a]pyrazine family .

Molecular Structure Analysis

The molecular structure of “7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine” consists of a benzyl group attached to the 7-position of the tetrahydroimidazo[1,5-a]pyrazine ring system .科学研究应用

合成和化学性质

- 合成过程: 使用还原胺化、氯化和环化等一系列反应,合成了7-苄基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪,总产率为53%。通过研究溶剂和碱对环化反应的影响,确定了最佳反应条件(Teng Da-wei, 2012)。

化学反应和衍生物

新型衍生物的形成: 使用杂环胺基甲酸盐合成了新型咪唑并[1,5-a]嘧啶和苯并[4,5]咪唑并[1,2-a]嘧啶衍生物,展示了该化合物形成多样化化学结构的多功能性(T. M. A. Elmaati, 2002)。

抗菌活性: 合成了与所讨论化合物相关的4-苄酰基-1,5-二苯基-1H-吡唑-3-羧酸衍生物,并评估了它们对革兰氏阳性和阴性细菌的抗菌活性(Ishak Bildirici et al., 2007)。

药用和医学应用

抗糖尿病研究: 研究了与7-苄基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪相关的吡唑烷和苯并咪唑衍生物,特别是它们在药用领域中的抗糖尿病性能(Farhat Ibraheem et al., 2020)。

促凋亡效应: 合成了含苯并[d]噻唑的新型吡唑衍生物,其结构类似于7-苄基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪,并评估了它们的细胞毒性和凋亡活性,显示出作为抗癌化合物的潜力(Dachuan Liu et al., 2019)。

分子对接和合成策略

分子对接研究: 合成了与所讨论化合物结构相关的苯并咪唑装饰的吡唑,并进行了分子对接研究,突出了它们在药物设计和生物活性研究中的潜力(Ramar Sivaramakarthikeyan et al., 2020)。

高效合成方法: 开发了一种用于3-氨基-2-芳基咪唑并[1,2-a]吡嗪亚胺的一锅法多组分合成方法,与7-苄基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪密切相关,展示了合成技术的进步(M. Adib et al., 2008)。

属性

IUPAC Name |

7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12(5-3-1)9-15-6-7-16-11-14-8-13(16)10-15/h1-5,8,11H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGGGGZFFUSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624907 |

Source

|

| Record name | 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

CAS RN |

165894-09-7 |

Source

|

| Record name | 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What were the key findings of the research on 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?

A1: The research successfully demonstrated a synthetic route for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The synthesis involved a three-step process starting with 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. The researchers achieved an overall yield of 53% []. They also investigated the impact of different solvents and bases on the cyclization step, identifying the optimal conditions for this reaction [].

Q2: Could you elaborate on the impact of solvents and bases on the cyclization reaction during the synthesis?

A2: While the abstract doesn't provide specifics about which solvents and bases were tested or which proved optimal, it highlights the importance of these factors in the cyclization step. Solvent choice can influence reaction rates and product selectivity. Similarly, the type and strength of the base used can significantly impact the outcome of a cyclization reaction. Further details on the specific effects observed would be found within the full text of the research article [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)